2-Azido-1-(4-(trifluoromethyl)piperidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(4-(trifluoromethyl)piperidin-1-yl)ethan-1-one, also known as 2-Azido-TFMPE, is a small molecule compound of the azide group. It is a versatile reagent that has recently been gaining popularity in scientific research due to its unique properties. 2-Azido-TFMPE is a useful tool for a variety of applications, including synthesis of pharmaceutical compounds, bioconjugation, and lab experiments.
Scientific Research Applications
I have conducted several searches to find specific scientific research applications for “2-Azido-1-(4-(trifluoromethyl)piperidin-1-yl)ethan-1-one,” but the available information is limited. However, based on the general uses of organic azides, we can infer some potential applications for this compound:
Synthesis of Heterocycles
Organic azides are commonly used as reagents in the synthesis of various heterocyclic compounds .
Peptide Synthesis
Azides can be involved in peptide synthesis and modifications .
Pharmaceuticals
Azides function as important groups within pharmaceutical compounds .
Materials Chemistry
They are used in materials chemistry for creating energy-rich molecules .
“Click” Chemistry
Organic azides are key components in azide-alkyne cycloaddition reactions, also known as “click” chemistry .
Biopolymers Modification
Azides can be used for the ligation or modification of biopolymers .
Mechanism of Action
Target of Action
Related compounds have been used as reactants for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive gaba receptor antagonists
Mode of Action
If it does interact with GABA receptors as suggested by the use of related compounds , it might alter the function of these receptors, leading to changes in neuronal signaling.
Biochemical Pathways
The specific biochemical pathways affected by 2-Azido-1-(4-(trifluoromethyl)piperidin-1-yl)ethan-1-one are not mentioned in the search results. If the compound does interact with GABA receptors, it could potentially affect neuronal signaling pathways. GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Result of Action
If the compound does interact with GABA receptors, it could potentially alter neuronal signaling, which could have various effects depending on the specific context within the nervous system .
properties
IUPAC Name |
2-azido-1-[4-(trifluoromethyl)piperidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O/c9-8(10,11)6-1-3-15(4-2-6)7(16)5-13-14-12/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHIGFGZYCLDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.